3-Noradamantanecarbonyl chloride
Description
Chemical Classification and Structural Context of 3-Noradamantanecarbonyl Chloride
This compound is classified as an acyl chloride. Acyl chlorides are organic compounds characterized by the functional group -COCl, where a carbonyl group (C=O) is single-bonded to a chlorine atom. This functional group is a derivative of a carboxylic acid. In the case of this compound, the acyl chloride moiety is attached to the 3-position of a noradamantane scaffold.
The noradamantane core is a polycyclic aliphatic hydrocarbon with a cage-like structure, which is a lower homologue of adamantane (B196018), missing one methylene (B1212753) bridge. This rigid, diamondoid structure imparts specific steric and conformational properties to molecules that incorporate it. The combination of the reactive acyl chloride and the bulky, lipophilic noradamantane cage makes this compound a unique reagent in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 67064-09-9 |
| Molecular Formula | C₁₀H₁₃ClO |
| Molecular Weight | 184.66 g/mol |
| Appearance | Solid |
| Density | 1.165 g/mL at 25 °C |
| Refractive Index | n20/D 1.5159 |
Significance of Acyl Chlorides in Contemporary Organic Synthesis Research
Acyl chlorides are highly valued in organic synthesis due to their exceptional reactivity. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. This high reactivity allows for the efficient formation of a variety of important chemical bonds.
Key reactions involving acyl chlorides include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Friedel-Crafts Acylation: Reaction with aromatic compounds to introduce an acyl group.
Anhydride Formation: Reaction with carboxylates to form acid anhydrides.
This versatility makes acyl chlorides indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. Their ability to readily introduce an acyl group into a molecule is a fundamental transformation in the construction of complex organic structures.
Research Trajectories and Applications of this compound as a Chemical Building Block
The unique structural features of this compound have led to its use as a specialized building block in medicinal chemistry research. A significant area of application is in the development of enzyme inhibitors, particularly for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1):
11β-HSD1 is an enzyme that plays a crucial role in the local regulation of glucocorticoids, such as cortisol. Overactivity of this enzyme is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. Consequently, the development of potent and selective 11β-HSD1 inhibitors is a major focus of pharmaceutical research. nih.gov
Research has shown that adamantane-based structures can be effective inhibitors of 11β-HSD1. nih.govnih.gov this compound serves as a key starting material for the synthesis of various adamantyl derivatives, such as adamantyl carboxamides and adamantyl ethanones, which have demonstrated significant inhibitory activity against 11β-HSD1. researchgate.net The noradamantane cage is thought to interact favorably with the active site of the enzyme, contributing to the binding affinity and inhibitory potency of the resulting compounds.
The general synthetic approach involves the reaction of this compound with appropriate nucleophiles, such as amines or organometallic reagents, to generate a library of candidate inhibitor molecules. For instance, the reaction with a substituted amine would yield an N-substituted-3-noradamantanecarboxamide, a class of compounds that has been investigated for their potential as 11β-HSD1 inhibitors. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2/t6-,7+,8?,10? |
InChI Key |
FEJBSNLESASJKD-NLZKFAMNSA-N |
Isomeric SMILES |
C1[C@@H]2CC3C[C@H]1CC3(C2)C(=O)Cl |
Canonical SMILES |
C1C2CC3CC1CC3(C2)C(=O)Cl |
Origin of Product |
United States |
Synthetic Applications of 3 Noradamantanecarbonyl Chloride in Advanced Organic Synthesis
General Principles of Acylation Reactions Mediated by 3-Noradamantanecarbonyl Chloride
This compound is a reactive acyl chloride used in organic synthesis to introduce the bulky and rigid 3-noradamantyl group into various molecules. Acylation reactions involving this compound follow the general principles of nucleophilic acyl substitution. The carbon atom of the carbonyl group in this compound is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. libretexts.org This makes it susceptible to attack by nucleophiles, leading to the substitution of the chloride ion. libretexts.org
Formation of Amide Linkages Utilizing this compound
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted 3-noradamantanecarboxamides. This reaction, a type of Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. fishersci.co.uklibretexts.org The use of a base, such as a tertiary amine like pyridine (B92270) or diisopropylethylamine (DIEA), drives the reaction to completion. fishersci.co.uk The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion to form the stable amide bond. libretexts.org The formation of amides from acyl chlorides is a widely used and efficient method in organic synthesis. libretexts.org
Potential for Ester and Other Related Acyl Derivatives from this compound
Similarly, this compound can react with alcohols to form esters. This reaction also proceeds via a nucleophilic acyl substitution mechanism, where the oxygen atom of the alcohol acts as the nucleophile. libretexts.orgyoutube.com The reaction is often carried out in the presence of a base to scavenge the HCl produced. libretexts.org The reactivity of the alcohol (primary > secondary > tertiary) influences the reaction conditions required.
Beyond esters, this compound can potentially be used to synthesize other acyl derivatives. For instance, reaction with a carboxylate salt could yield an acid anhydride, and Friedel-Crafts acylation with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride could form an aryl-3-noradamantyl ketone. chemguide.co.ukmasterorganicchemistry.comyoutube.com
Solid-Phase Methodologies Employing this compound
Solid-phase synthesis offers a powerful platform for the efficient preparation of compound libraries. This compound has been successfully employed in solid-phase methodologies, particularly for the synthesis of amide-modified farnesylcysteine analogs. purdue.edu
Integration of this compound in Combinatorial Library Synthesis and Diversity Generation
The use of this compound is a valuable strategy in combinatorial chemistry for the generation of molecular libraries with significant structural diversity. The unique, rigid, and three-dimensional cage structure of the noradamantane scaffold serves as an excellent foundation for creating novel chemical entities that occupy a distinct region of chemical space compared to more common linear or planar building blocks. google.com
In combinatorial library synthesis, this compound can be employed as a key building block in several ways. One common approach is its use as a "capping" reagent. After a series of synthetic steps on a solid support to generate a diverse set of core structures, the terminal reactive group (often an amine) can be acylated with this compound. This introduces the bulky, lipophilic noradamantane group to every member of the library, creating a family of related compounds with a shared structural feature.
Alternatively, a molecule containing the noradamantane core can be attached to the solid support, and its functional groups can be used as points for further diversification. The inherent stereochemistry and conformational rigidity of the noradamantane skeleton impart a well-defined spatial arrangement of substituents, which is a critical factor in molecular recognition and biological activity. The generation of such libraries is instrumental in high-throughput screening for the discovery of new pharmaceuticals and materials. google.com
Quantitative Assessment of Yield and Purity in Synthetic Transformations Involving this compound
The quantitative outcome of synthetic transformations involving this compound is highly dependent on the reaction conditions and the steric environment of the reacting partner. As a sterically encumbered acyl chloride, its reactivity can be lower than that of less hindered analogues like benzoyl chloride or acetyl chloride. nih.gov This often necessitates more forcing reaction conditions or specialized catalytic systems to achieve high yields and purity.
In transition metal-catalyzed reactions, such as palladium-catalyzed acylations, the steric bulk of the adamantane (B196018) cage can be a limiting factor. nih.gov For instance, in hydroacylation reactions of acrylates, sterically demanding acid chlorides like adamantoyl chloride have been noted as challenging substrates. nih.gov While specific yield data for this compound in a wide array of reactions is sparsely documented in comparative studies, general trends can be inferred from the behavior of similar bulky acyl chlorides.
The table below illustrates a comparative overview of yields in a specific palladium-catalyzed reaction, highlighting how steric hindrance can influence product formation.
| Acid Chloride | Substrate | Catalyst System | Yield (%) | Reference |
| 3-Phenylpropanoyl chloride | Cyclohexyl allene | Pd(OAc)₂ / i-Pr₃SiH | Optimized | nih.gov |
| Various Aryl and Alkyl Chlorides | Acrylates | Cationic Rhodium | High | nih.gov |
| Adamantoyl chloride | Acrylates | Cationic Rhodium | Limitation | nih.gov |
| Pivaloyl chloride | Alkynes | PdCl₂(PhCN)₂ | Limitation | nih.gov |
This table is illustrative of general trends in acyl chloride reactivity and does not represent a direct side-by-side comparison under identical conditions.
Purity of the resulting products is typically assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and mass spectrometry. For transformations involving this compound, purification via column chromatography or recrystallization is often required to remove unreacted starting materials and any byproducts resulting from the potentially harsh reaction conditions needed to overcome its steric hindrance.
Exploratory Research into Acid-Catalyzed Reactions Involving this compound
Exploratory research into acid-catalyzed reactions involving this compound represents a promising avenue for novel synthetic methodologies. The electrophilicity of the carbonyl carbon in the acyl chloride can be significantly enhanced by the presence of a Lewis or Brønsted acid, potentially enabling transformations that are otherwise difficult to achieve.
One area of investigation is the use of Brønsted acid–surfactant-combined catalysts, such as p-dodecylbenzenesulfonic acid (DBSA), in aqueous media. researchgate.net This approach has proven effective for various carbon-carbon bond-forming reactions, including Mannich-type and Friedel-Crafts reactions. researchgate.net Applying this methodology to this compound could facilitate its reaction with a range of nucleophiles in an environmentally benign solvent system. The acid catalyst would activate the acyl chloride, while the surfactant properties would help to overcome solubility issues of the nonpolar substrate in water. researchgate.net
Lewis acids, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), are also key targets for exploratory research. In Friedel-Crafts acylation reactions, a Lewis acid could be used to generate a highly reactive acylium ion from this compound, which could then acylate aromatic or aliphatic substrates. The unique steric profile of the noradamantane group could lead to interesting regioselectivity in these reactions. Investigating the interplay between the sterically demanding acyl chloride and various acid catalysts could unlock new synthetic pathways to complex, cage-containing molecules.
Analytical Techniques for Characterization and Reaction Monitoring of 3 Noradamantanecarbonyl Chloride Derived Compounds
Application of Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC)) for Purity and Coupling Efficiency Determination of Derived Products
In the synthesis of derivatives from 3-noradamantanecarbonyl chloride, such as N-aryl or N-alkyl amides, confirming the purity of the final product is paramount. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for this purpose. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.
Research Findings:
Scientific literature details the use of RP-HPLC to confirm the purity of novel adamantane-based compounds synthesized for various research applications. For instance, in the development of new chemical entities, synthesized analogs are routinely subjected to HPLC analysis to ensure their purity meets stringent criteria, often exceeding 95%, before further characterization or biological testing.
The general procedure involves dissolving a small sample of the synthesized compound, for example, N-(4-hydroxyphenyl)-3-noradamantanecarboxamide, in a suitable solvent (e.g., methanol or acetonitrile) and injecting it into the HPLC system. The compound travels through the column and is detected as it elutes, most commonly by a UV detector. The resulting chromatogram displays a peak corresponding to the compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.
The efficiency of the coupling reaction between this compound and a nucleophile (like an amine or alcohol) can also be monitored using HPLC. By taking small aliquots from the reaction mixture at different time points, a chemist can analyze the consumption of the starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, catalyst, and reaction time to maximize the yield and minimize the formation of impurities. The retention time (t\R), the time it takes for a specific compound to elute from the column, is a key parameter for identifying the reactants and products in the mixture.
The following data tables provide illustrative examples of typical HPLC methods and results for the analysis of a hypothetical this compound derivative.
Table 1: Example HPLC Method for Purity Analysis of N-Aryl-3-noradamantanecarboxamide
| Parameter | Condition |
| Instrument | Standard HPLC System with UV Detector |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Example Gradient | 50% to 95% Acetonitrile in Water over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Table 2: Illustrative Purity and Reaction Monitoring Data
This table shows hypothetical data from an HPLC analysis to assess the purity of a synthesized batch of a 3-noradamantanecarboxamide derivative and to monitor the progress of the coupling reaction.
| Sample ID | Retention Time (t\R) (minutes) | Peak Area (%) | Interpretation |
| Starting Material 1 | 4.5 | 100 | This compound (pre-reaction) |
| Starting Material 2 | 6.2 | 100 | Amine Nucleophile (pre-reaction) |
| Reaction @ 1 hr | 4.5 | 45.3 | Unreacted Acyl Chloride |
| 6.2 | 48.1 | Unreacted Amine | |
| 12.8 | 6.6 | Product Formation | |
| Reaction @ 4 hrs | 4.5 | 1.8 | Minimal Unreacted Acyl Chloride |
| 6.2 | 4.2 | Minimal Unreacted Amine | |
| 12.8 | 94.0 | High Conversion to Product | |
| Final Product | 12.8 | 99.2 | High Purity of Isolated Product |
| other minor peaks | 0.8 | Trace Impurities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Noradamantanecarbonyl Chloride, and how can reaction conditions be systematically optimized?
- Methodology : Begin with literature review of adamantane derivatives, focusing on carbonyl chloride synthesis (e.g., Friedel-Crafts acylation or thionyl chloride-mediated carboxylate conversion). Use Design of Experiments (DoE) to optimize variables like temperature (40–80°C), solvent polarity (anhydrous dichloromethane vs. THF), and stoichiometric ratios (1:1.2–1.5 for acylating agents). Monitor reaction progress via TLC or in-situ FTIR for carbonyl chloride formation (~1800 cm⁻¹ absorption) .
- Validation : Confirm purity via GC-MS and ¹³C NMR (characteristic carbonyl peak at ~170–175 ppm). Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .
Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Use UV-Vis spectroscopy (λ ~250–300 nm) to track hydrolysis kinetics. Compare pseudo-first-order rate constants (k) across pH ranges.
- Data Interpretation : Identify pH-dependent degradation pathways (e.g., nucleophilic attack at the carbonyl center under basic conditions). Validate intermediates via LC-HRMS and computational modeling (DFT for transition-state analysis) .
Advanced Research Questions
Q. What stereoelectronic effects govern the reactivity of this compound in cycloaddition reactions?
- Approach : Perform kinetic studies using Diels-Alder reactions with dienes of varying electron density (e.g., anthracene vs. 1,3-butadiene). Use ¹H NMR to monitor regioselectivity and endo/exo ratios.
- Advanced Analysis : Correlate reactivity with steric maps (molecular dynamics simulations) and frontier molecular orbital theory (HOMO-LUMO gaps via Gaussian 16). Contrast with adamantane derivatives lacking the nor-structural modification .
Q. How can contradictory data on the compound’s thermal decomposition be resolved?
- Conflict Resolution : Replicate conflicting studies (e.g., TGA vs. DSC results) under identical conditions. Perform controlled pyrolysis in inert vs. oxidative atmospheres. Use multivariate analysis (PCA) to identify overlooked variables (e.g., trace moisture or catalytic impurities).
- Synthesis of Findings : Publish comparative datasets with error margins and propose a unified decomposition mechanism (radical vs. ionic pathways) using EPR or in-situ Raman spectroscopy .
Q. What computational strategies best predict the solvatochromic behavior of this compound?
- Method : Apply COSMO-RS or SMD solvation models to calculate solvent-dependent UV shifts. Validate against experimental data in 10+ solvents (e.g., hexane, DMSO).
- Limitations : Address discrepancies in polar aprotic solvents by refining cavity radii parameters or incorporating explicit solvent molecules in MD simulations .
Methodological Frameworks
- Data Contradiction Analysis : Follow ’s guidelines for evaluating replication adequacy and alternative interpretations. For example, if NMR and X-ray data conflict on molecular conformation, re-examine crystallographic disorder or dynamic effects via VT-NMR .
- Literature Synthesis : Adapt ’s protocol for systematic review: catalog studies by species (reaction type), exposure conditions (temperature, solvent), and critical endpoints (yield, selectivity). Use PRISMA flow diagrams to exclude non-reproducible methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
